5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF2N3O/c1-15-5-10-22-18(11-15)23-24(31(22)13-19-20(26)3-2-4-21(19)28)25(32)30(14-29-23)12-16-6-8-17(27)9-7-16/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOZKGJTQYPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidoindoles, characterized by a fused pyrimidine and indole structure. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups is significant as these modifications often enhance biological activity and selectivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Pyrimidoindoles have shown promise in inhibiting various cancer cell lines, demonstrating potential as anticancer agents.
- Antimicrobial Properties : Studies suggest that similar compounds possess antibacterial and antifungal properties, making them candidates for treating infections.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.
- CNS Activity : The compound's structure suggests potential interactions with central nervous system receptors, potentially leading to neuropharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrimidoindoles may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.
- Oxidative Stress Reduction : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress in cells.
Case Studies and Research Findings
- Antitumor Efficacy : A study investigated the antitumor effects of pyrimidoindole derivatives on human cancer cell lines (HeLa, MCF7). The results indicated significant growth inhibition with IC50 values ranging from 10 µM to 30 µM for different derivatives, suggesting that structural modifications can enhance potency .
- Antibacterial Activity : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values below 32 µg/mL . This positions it as a potential candidate for antibiotic development.
- Neuropharmacological Studies : Research on similar compounds revealed their ability to modulate serotonin receptor activity, leading to anxiolytic effects in animal models. This suggests that the compound could have applications in treating anxiety disorders .
Comparative Biological Activity Table
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against HIV-1. A series of derivatives, including those with 2-chloro-6-fluorobenzyl substitutions, exhibited potent inhibitory activity against wild-type HIV-1 and clinically relevant mutants. Specifically, compounds with simultaneous C5 and C6 substitutions demonstrated the highest wide-spectrum inhibitory activity in enzyme assays and cell-based assays, with some achieving picomolar activity against HIV-1 .
Table 1: Antiviral Activity of Derivatives
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| 2-Chloro-6-fluorobenzyl DABO | < 1 | Potent against wt HIV-1 |
| 2,6-Difluorobenzyl DABO | < 10 | Effective against HIV-1 mutants |
| Control Compound | > 1000 | Minimal activity |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of mutant epidermal growth factor receptor (EGFR) and BRAF pathways. These pathways are often overactivated in various cancers, making them crucial targets for drug development. Studies have shown that certain derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM .
Table 2: Anticancer Activity
| Compound | GI50 (nM) | Target Pathway |
|---|---|---|
| Compound IVa | 35 | EGFR |
| Compound IVb | 62 | BRAF |
| Compound V | 48 | Dual EGFR/BRAF |
Synthesis and Derivatives
The synthesis of 5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps that can lead to various derivatives with tailored properties for enhanced activity. The production methods have been optimized to ensure high purity and yield, which is essential for pharmaceutical applications .
Table 3: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Initial Reaction | Fluorinated benzyl chloride + base | 80 |
| Step 2: Substitution | Alkylation with methyl group | 75 |
| Step 3: Purification | Chromatography | >90 |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 2-methoxybenzyl and 4-fluorobenzyl substituents in the HBV-inhibiting analog () suggest that electron-withdrawing groups (F) and methoxy donors enhance target binding, likely through hydrophobic and hydrogen-bonding interactions .
Crystallographic Insights: The HBV-inhibiting analog crystallizes in the monoclinic P2₁/n space group, with Hirshfeld surface analysis revealing dominant H···F and C–H···π interactions . Similar intermolecular forces may stabilize the target compound’s solid-state structure.
Synthetic Routes :
- Pyrimidoindole derivatives are typically synthesized via multi-step protocols involving cyclocondensation and alkylation (e.g., Scheme 1 in ). The target compound likely requires analogous steps with halogenated benzyl halides .
Commercial and Stability Considerations
This underscores the need for robust formulation strategies for the target compound.
Q & A
Q. Table 1: Substituent Effects on Bioactivity
Q. Table 2: Analytical Techniques for Purity Assessment
| Technique | Detection Limit | Key Metrics | Application Example |
|---|---|---|---|
| HPLC | 0.1% impurities | Retention time: 8.2 min | Quantify residual DMF |
| LC-MS | 1 ng/mL | m/z 503.1 [M+H]⁺ | Confirm molecular ion |
| TLC | 5% contaminants | Rf = 0.6 (CH₂Cl₂:MeOH 9:1) | Monitor reaction progress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
